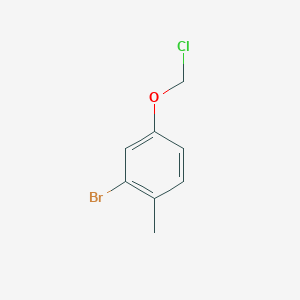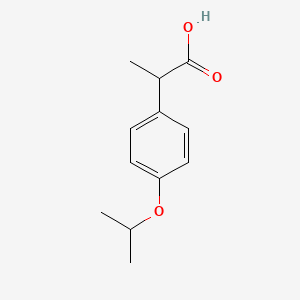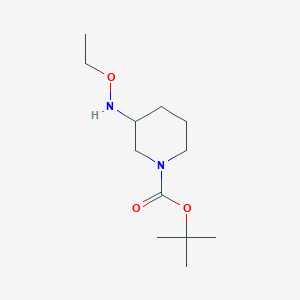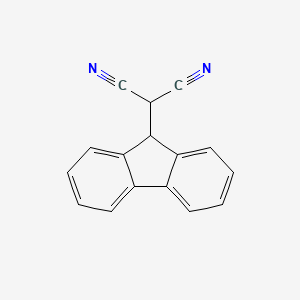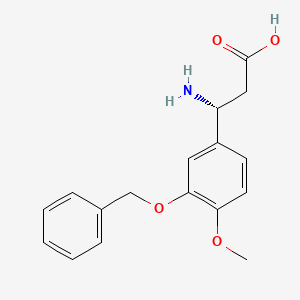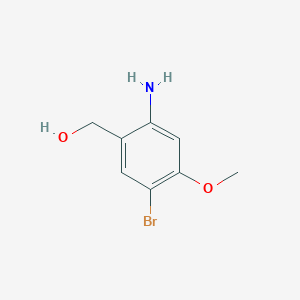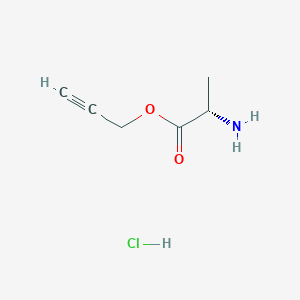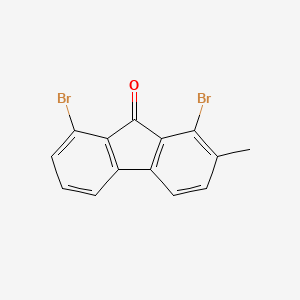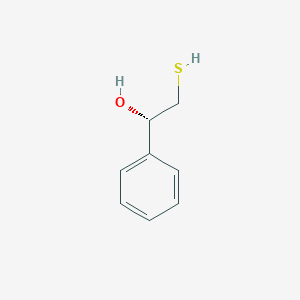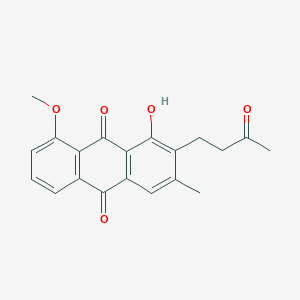![molecular formula C8H8N2O3 B15251750 2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid](/img/structure/B15251750.png)
2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid typically involves the reaction of pyrimidone derivatives with appropriate reagents to introduce the prop-2-enoic acid moiety. One common method involves the use of isocyanates and aspartic acid derivatives to form ureido-pyrimidone based compounds . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidones, dihydropyrimidines, and oxo derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with biological macromolecules, influencing their structure and function. These interactions can modulate enzymatic activities, signal transduction pathways, and gene expression, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-Oxo-1,6-dihydropyrimidin-1-yl)acetic acid
- 2-{[(6-Oxo-1,6-dihydropyrimidin-3-yl)methyl]amino}-N-[4-propyl-3-(trifluoromethyl)phenyl]benzamide
- Benzyl (2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)carbamate
Uniqueness
2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form stable supramolecular assemblies and its potential therapeutic applications set it apart from other similar compounds.
Propriétés
Formule moléculaire |
C8H8N2O3 |
|---|---|
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoic acid |
InChI |
InChI=1S/C8H8N2O3/c1-6(8(12)13)4-10-5-9-3-2-7(10)11/h2-3,5H,1,4H2,(H,12,13) |
Clé InChI |
HYLNKDQKOSLUMC-UHFFFAOYSA-N |
SMILES canonique |
C=C(CN1C=NC=CC1=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


